molecular formula C20H34O2 B045173 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester

Cat. No. B045173
M. Wt: 306.5 g/mol
InChI Key: YVGCHYVFHLTZIM-CPIUXLSQSA-N
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Description

9(Z),11(E),13(E)-Octadecatrienoic acid ethyl ester (9Z,11E,13E-OTrE) is an important fatty acid derivative with a wide range of applications in the scientific research field. It is a polyunsaturated fatty acid that is composed of a three-carbon chain and three double bonds. This fatty acid is found in various plant and animal sources, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

  • Pheromone Preparation : The ethyl ester of (Z)-13-octadecatrienoic acid is utilized in the preparation of pheromones with C16 and C18 chains, functioning as insect pheromones (Mangold & Becker, 1986).

  • Anti-inflammatory Applications : A compound closely related to 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester, namely (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been shown to suppress inflammation in mouse models (Dong, Oda, & Hirota, 2000).

  • Chemical Transformations : Acid treatment of a related compound, 13(S)-(9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid, in specific solvents can lead to the production of epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner, Nelson, Tjarks, & England, 1984).

  • Stereochemical Analysis : Methyl esters of compounds structurally similar to this compound are used for regio- and stereochemical analysis of trihydroxyoctadecenoic acids (Hamberg, 1991).

  • Synthesis of Oxylipins : 3-Oxalinolenic acid, a key intermediate in synthesizing various compounds, is related to this compound. It's used in plant enzyme reactions (Hamberg et al., 2006).

  • Cyclization Studies : Synthesized ethyl esters of octadecatrienoic acid undergo cyclization to form various stereoisomers, illustrating its versatility in chemical transformations (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).

  • Conversion Studies : The conversion of related hydroperoxy compounds to hydroxy fatty acids by KOH is studied for its kinetics and yield, demonstrating the chemical reactivity of these compounds (Simpson & Gardner, 1993).

  • Enzymatic Conversions : The compound is involved in enzymatic conversions in plants and serves as a biomimetic model for these processes (Grechkin, Mukhtarova, & Hamberg, 2005).

properties

IUPAC Name

ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGCHYVFHLTZIM-CPIUXLSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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